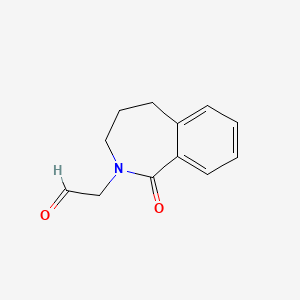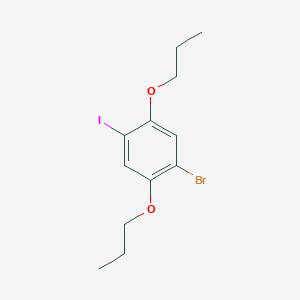![molecular formula C18H17N3 B14236266 7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine CAS No. 389117-35-5](/img/structure/B14236266.png)
7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system that includes pyridine and naphthyridine moieties, making it a unique and interesting compound for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and reduction steps. For example, the reaction of benzylamine with 2-chloronicotinic acid under basic conditions can lead to the formation of the desired naphthyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .
Wissenschaftliche Forschungsanwendungen
7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
2,7-Naphthyridine: Known for its use in medicinal chemistry and similar synthetic routes.
Pyrido[4,3-b]indole: Shares structural similarities and is studied for its anticancer properties.
Uniqueness
7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine is unique due to its specific benzyl substitution and the fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
389117-35-5 |
|---|---|
Molekularformel |
C18H17N3 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine |
InChI |
InChI=1S/C18H17N3/c1-2-5-14(6-3-1)12-21-10-8-17-16(13-21)11-15-7-4-9-19-18(15)20-17/h1-7,9,11H,8,10,12-13H2 |
InChI-Schlüssel |
ZYCMOIZMVNNJGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1N=C3C(=C2)C=CC=N3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


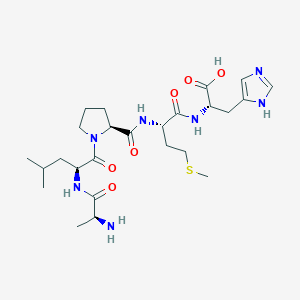
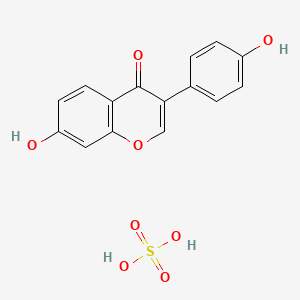
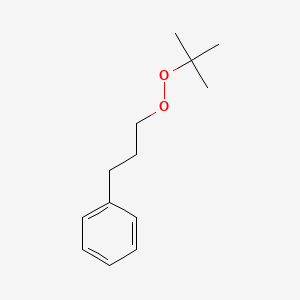
![N-[2-(3,4-Dihydroquinolin-1(2H)-yl)ethyl]-2,2-diphenylethan-1-amine](/img/structure/B14236202.png)
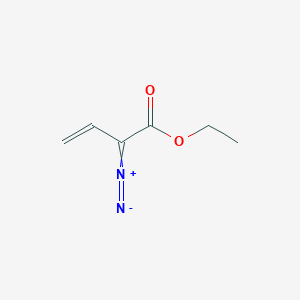
![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)
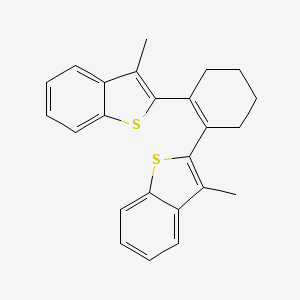
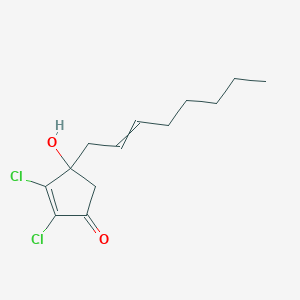
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
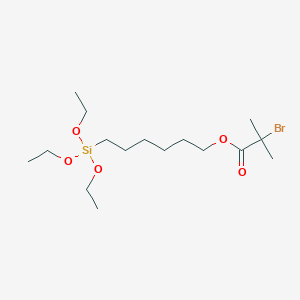
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
